Compound Description: This compound was a target molecule in a study focusing on regioselective borylation reactions of imidazo[1,2-a]pyridine derivatives. The study aimed to synthesize this boronic ester derivative but observed a preference for dimerization products under the employed reaction conditions. []
Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. Both compounds also feature an ethyl carboxylate group at the 2-position of the imidazo[1,2-a]pyridine scaffold. The key difference lies in the substituent at the 6-position: a trifluoromethyl group in the target compound and a boronic ester group in this related compound. []
Compound Description: These derivatives were unexpectedly formed as the major products in a study aiming for regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. These compounds were synthesized via acid-amine coupling reactions between a dicarboxylic acid precursor and various amines. Some of these derivatives exhibited moderate anti-tubercular activity against the H37Rv strain and potent anti-cancer activity in NCI-60 screening. []
Relevance: These compounds are structurally related to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate as they are derived from the same initial imidazo[1,2-a]pyridine scaffold. While Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate maintains a single imidazo[1,2-a]pyridine unit, these related compounds consist of two imidazo[1,2-a]pyridine rings linked together. They also possess carboxamide functionalities at the 2-position instead of the carboxylate group found in the target compound. []
Compound Description: This compound's crystal structure was studied using X-ray diffraction and served as a basis for CNDO/2 calculations. These calculations were used to investigate the reactivity and electronic properties of the imidazo[1,2-a]pyridine system. []
Relevance: This compound is structurally similar to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, with both sharing the imidazo[1,2-a]pyridine core structure and possessing an ethyl carboxylate group at the 2-position. The primary differences lie in the substituents at the 3- and 6-positions. Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a trifluoromethyl group at the 6-position and no substituent at the 3-position, whereas this related compound contains a methyl group at the 6-position and a nitro group at the 3-position. []
Compound Description: The crystal structure of this compound was determined through X-ray diffraction analysis. This structural information was then used in CNDO/2 calculations to study the reactivity of the imidazo[1,2-a]pyridine system. []
Relevance: This compound is structurally related to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate by sharing the core imidazo[1,2-a]pyridine structure and bearing an ethyl carboxylate group at the 2-position. The main distinction is the position of the methyl substituent: it's located at the 8-position in this related compound and the 6-position in the target compound. Additionally, the target compound has a trifluoromethyl group at the 6-position, which is absent in this related structure. []
Compound Description: This compound was the subject of a crystallographic study, revealing two independent molecules in its asymmetric unit. The study characterized the compound's structure and intermolecular interactions. []
Compound Description: This derivative, BIQO-19, was designed as a potential anti-cancer agent, specifically targeting Aurora Kinase A (AKA). The compound demonstrated improved solubility and antiproliferative activity against non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKIs). BIQO-19 effectively inhibited AKA activity, leading to G2/M phase cell cycle arrest and apoptosis in NSCLC cells. []
Relevance: This compound shares the imidazo[1,2-a]pyridine core and the ethyl carboxylate group at the 2-position with Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. The key structural difference lies in the presence of a complex 4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl substituent at the 6-position of the imidazo[1,2-a]pyridine ring in BIQO-19, while Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate only has a trifluoromethyl group at that position. []
Compound Description: Ru 33203 was one of several ligands tested for its ability to modulate GABA-induced chloride currents in GABAA receptors containing γ1 subunits. In this study, Ru 33203 did not significantly affect the GABA-induced currents. [, ]
Relevance: This compound belongs to the imidazo[1,2-a]pyrimidine class, closely related to the imidazo[1,2-a]pyridine scaffold present in Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. The structural similarity lies in the fused imidazole and pyridine/pyrimidine rings, despite different substituents and modifications in their structures. [, ]
Compound Description: Ru 33356 was included in a study evaluating the pharmacological properties of GABAA receptors containing γ1 subunits. Similar to Ru 33203, Ru 33356 did not significantly impact GABA-induced chloride currents. [, ]
Compound Description: This compound was part of a study focusing on the pharmacological characterization of GABAA receptors containing γ1 subunits. Similar to other Ru compounds tested (Ru 33203 and Ru 33356), Ru 32698 did not significantly modulate GABA-induced chloride currents. [, ]
Relevance: As a member of the imidazo[1,2-a]pyrimidine class, Ru 32698 exhibits a close structural resemblance to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate due to the common fused imidazole and pyridine/pyrimidine ring motif. Despite this core similarity, the two compounds differ in their specific substituents and overall structures. [, ]
Compound Description: This compound represents a 'reversed' C-nucleoside analogue synthesized using dimethylaminomethylene-α-D-xylo-hept-5-ulofuranurononitrile as a building block. The synthesis involved reacting the building block with ethyl 5-aminopyrazole-4-carboxylates. []
Relevance: Although structurally distinct from Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, this compound is relevant due to its classification as a 'reversed' C-nucleoside analogue. While Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate possesses an imidazo[1,2-a]pyridine scaffold, this related compound incorporates a pyrazolo[1,5-a]pyrimidine moiety linked to a modified sugar. Both compounds represent modified heterocyclic systems with potential biological interest. []
Compound Description: This compound is another example of a 'reversed' C-nucleoside analogue, synthesized in the same study as the previous compound. Its synthesis involved reacting dimethylaminomethylene-α-D-xylo-hept-5-ulofuranurononitrile with ethyl 5-aminopyrazole-4-carboxylates. []
Relevance: This compound, despite significant structural differences compared to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, is relevant due to its classification as a 'reversed' C-nucleoside analogue. Unlike the target compound with an imidazo[1,2-a]pyridine core, this analogue features a pyrazolo[1,5-a]pyrimidine system linked to a modified sugar moiety. Both compounds showcase variations in heterocyclic structures with potential applications in medicinal chemistry. []
Compound Description: This compound, synthesized using dimethylaminomethylene-α-D-xylo-hept-5-ulofuranurononitrile as a starting material, is considered a 'reversed' C-nucleoside analogue. The synthesis involved reacting the building block with 2-benzimidazolylacetonitrile. []
Relevance: While this compound shares the benzo[4,5]imidazo[1,2-a]pyridine framework with Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, it's categorized as a 'reversed' C-nucleoside analogue due to its additional sugar moiety and different substitution pattern. This highlights the diversity of modifications possible within related heterocyclic systems. []
Compound Description: This 'reversed' C-nucleoside analogue was synthesized alongside the previous compound using dimethylaminomethylene-α-D-xylo-hept-5-ulofuranurononitrile and 2-benzimidazolylacetonitrile as starting materials. []
Compound Description: HS-196 is a novel phosphoinositol 3-kinase (PI3K) inhibitor. Studies show it exhibits anti-proliferative and pro-apoptotic effects in human hepatocellular carcinoma (HCC) cells, primarily by disrupting the PI3K/Akt pathway. HS-196 also demonstrated anti-angiogenic properties in vitro and in vivo, suggesting its potential as a targeted HCC therapy candidate. []
Relevance: HS-196 shares a close structural resemblance to Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. Both compounds feature the same imidazo[1,2-a]pyridine core and an ethyl carboxylate group at the 3-position. The primary structural difference is the substituent at the 6-position of the imidazo[1,2-a]pyridine ring. HS-196 possesses a 5-(2,4-difluorophenylsulfonamido)pyridin-3-yl group at this position, while Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a trifluoromethyl group. This difference in substitution at a key position influences their respective biological activities. []
Overview
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a significant chemical compound characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a trifluoromethyl group, and an ethyl carboxylate moiety. This compound is classified under heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine derivatives. Its molecular formula is C11H9F3N2O2 with a molecular weight of approximately 258.2 g/mol.
Synthesis Analysis
Methods
The synthesis of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves several key steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction between an α-bromocarbonyl compound and 2-aminopyridine. The reaction conditions may vary, often requiring acidic or basic environments to facilitate cyclization.
Introduction of the Trifluoromethyl Group: This step usually involves trifluoromethylation reactions, where reagents such as trifluoromethyl iodide or other fluorinated compounds are used to introduce the trifluoromethyl group into the aromatic system.
Esterification: The final step typically involves esterification to attach the ethyl carboxylate group to the imidazo[1,2-a]pyridine structure. Common methods include using reagents like ethyl chloroformate in the presence of a base.
Technical Details
The synthesis may be optimized for yield and purity in industrial settings through techniques such as continuous flow chemistry or automated synthesis platforms, enhancing efficiency and scalability.
Molecular Structure Analysis
Structure
The molecular structure of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate features:
Imidazo[1,2-a]pyridine Core: A fused bicyclic structure that contributes to its chemical properties.
Trifluoromethyl Group: Enhances lipophilicity and stability.
Ethyl Carboxylate Group: Provides reactivity for further chemical modifications.
Data
InChI Key: NPJTXOGHERSPFX-UHFFFAOYSA-N
Melting Point: Approximately 148-149 °C.
Chemical Reactions Analysis
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can participate in various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives by using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can remove functional groups or modify the compound's structure using agents such as lithium aluminum hydride.
Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitution reactions where it is replaced by other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds, which are important in organic synthesis.
Mechanism of Action
The mechanism of action for Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific biological targets. It may bind to receptors or enzymes within biological pathways, modulating their activity and leading to various biological effects. The precise mechanisms can vary based on the application context and target interactions involved in specific studies or experiments.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a white solid.
Melting Point: Ranges from 148 °C to 149 °C.
Chemical Properties
Solubility: Soluble in common organic solvents such as dichloromethane and acetonitrile.
Stability: The trifluoromethyl group imparts high thermal stability and resistance to chemical degradation.
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Applications
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several scientific uses:
Organic Synthesis: Serves as a building block for synthesizing more complex molecules.
Biological Studies: Used to investigate interactions with biomolecules, particularly in pharmacological research.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its structural features that may influence biological activity against various diseases.
Research continues into its applications in drug development and material science due to its unique properties and structural characteristics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.